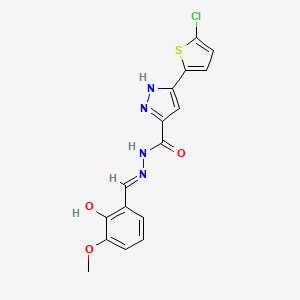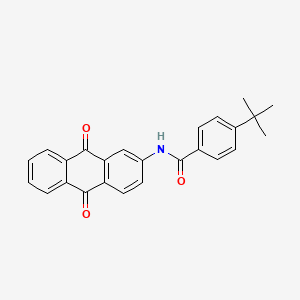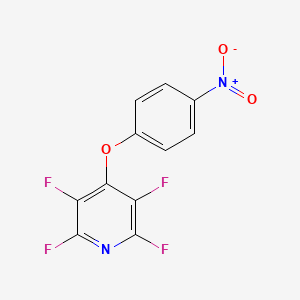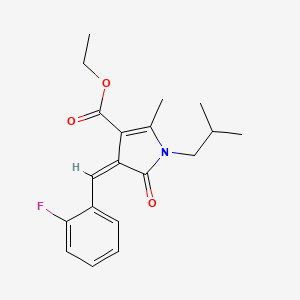
5-(5-Chlorothiophen-2-yl)-N'-(2-hydroxy-3-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Cloro-tiofen-2-il)-N’-(2-hidroxi-3-metoxibencilideno)-1H-pirazol-3-carbohidrazida es un compuesto orgánico complejo que pertenece a la clase de los derivados de pirazol. Este compuesto se caracteriza por la presencia de un anillo de clorotiofeno, una unidad de hidroxi-metoxibencilideno y un núcleo de pirazol carbohidrazida. Ha despertado interés en diversos campos de la investigación científica debido a sus posibles propiedades biológicas y químicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-(5-Cloro-tiofen-2-il)-N’-(2-hidroxi-3-metoxibencilideno)-1H-pirazol-3-carbohidrazida típicamente implica un proceso de varios pasos:
Formación del núcleo de pirazol: El paso inicial involucra la síntesis del anillo de pirazol a través de la reacción de hidrato de hidracina con una β-dicetona apropiada bajo condiciones de reflujo.
Introducción del anillo de clorotiofeno: La unidad de clorotiofeno se introduce a través de una reacción de sustitución nucleofílica, donde el derivado de pirazol reacciona con ácido 5-clorotiofeno-2-carboxílico en presencia de un agente de acoplamiento como N,N’-diciclohexilcarbodiimida (DCC).
Formación de la unidad bencilideno: El paso final involucra la condensación del producto intermedio con 2-hidroxi-3-metoxibenzaldehído en presencia de un catalizador ácido, como el ácido p-toluensulfónico, para formar el compuesto deseado.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para mejorar el rendimiento y la pureza. Esto puede incluir el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y técnicas avanzadas de purificación, como la cromatografía líquida de alta resolución (HPLC).
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los grupos hidroxilo y metoxilo, lo que lleva a la formación de derivados de quinona.
Reducción: Las reacciones de reducción pueden dirigirse al grupo carbonilo en la unidad de carbohidrazida, lo que potencialmente genera derivados de hidracina.
Sustitución: El anillo de clorotiofeno puede participar en reacciones de sustitución nucleofílica, donde el átomo de cloro es reemplazado por otros nucleófilos como aminas o tioles.
Reactivos y Condiciones Comunes
Oxidación: Reactivos como permanganato de potasio (KMnO₄) o trióxido de cromo (CrO₃) en condiciones ácidas.
Reducción: Reactivos como borohidruro de sodio (NaBH₄) o hidruro de aluminio y litio (LiAlH₄) en condiciones anhidras.
Sustitución: Nucleófilos como aminas primarias o tioles en presencia de una base como hidróxido de sodio (NaOH).
Productos Principales
Oxidación: Derivados de quinona.
Reducción: Derivados de hidracina.
Sustitución: Derivados sustituidos con amino o tiol.
Aplicaciones Científicas De Investigación
5-(5-Cloro-tiofen-2-il)-N’-(2-hidroxi-3-metoxibencilideno)-1H-pirazol-3-carbohidrazida se ha explorado para diversas aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por sus posibles propiedades antimicrobianas y antifúngicas.
Medicina: Estudiado por su potencial como agente antiinflamatorio y anticancerígeno.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de 5-(5-Cloro-tiofen-2-il)-N’-(2-hidroxi-3-metoxibencilideno)-1H-pirazol-3-carbohidrazida involucra su interacción con varios objetivos moleculares y vías:
Objetivos biológicos: El compuesto puede interactuar con enzimas y receptores involucrados en las vías inflamatorias y cancerígenas, lo que lleva a la inhibición de su actividad.
Vías: Puede modular las vías de señalización como la vía NF-κB, que está involucrada en la inflamación y la progresión del cáncer.
Comparación Con Compuestos Similares
Compuestos Similares
- 5-(5-Bromo-tiofen-2-il)-N’-(2-hidroxi-3-metoxibencilideno)-1H-pirazol-3-carbohidrazida
- 5-(5-Metil-tiofen-2-il)-N’-(2-hidroxi-3-metoxibencilideno)-1H-pirazol-3-carbohidrazida
Unicidad
- Anillo de clorotiofeno: La presencia del anillo de clorotiofeno en 5-(5-Cloro-tiofen-2-il)-N’-(2-hidroxi-3-metoxibencilideno)-1H-pirazol-3-carbohidrazida confiere propiedades electrónicas únicas en comparación con sus análogos sustituidos con bromo o metilo.
- Actividad biológica: El patrón de sustitución específico puede resultar en distintas actividades biológicas, lo que lo convierte en un compuesto valioso para la investigación dirigida.
Propiedades
Número CAS |
302918-12-3 |
|---|---|
Fórmula molecular |
C16H13ClN4O3S |
Peso molecular |
376.8 g/mol |
Nombre IUPAC |
5-(5-chlorothiophen-2-yl)-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H13ClN4O3S/c1-24-12-4-2-3-9(15(12)22)8-18-21-16(23)11-7-10(19-20-11)13-5-6-14(17)25-13/h2-8,22H,1H3,(H,19,20)(H,21,23)/b18-8+ |
Clave InChI |
LOUAUGKGUWMJLD-QGMBQPNBSA-N |
SMILES isomérico |
COC1=CC=CC(=C1O)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl |
SMILES canónico |
COC1=CC=CC(=C1O)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-({2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-N-(4-chlorophenyl)-5-cyano-4-(4-methoxyphenyl)-2-methylpyridine-3-carboxamide](/img/structure/B11640202.png)
![(6Z)-6-(4-{2-[2-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11640209.png)
![(1S,2R,6R,9R)-N-(2-anilino-2-oxoethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B11640219.png)

![4-{5-[(Z)-(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11640229.png)
![5-benzyl-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11640231.png)
![3-ethyl-2-(ethylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11640239.png)
![5-bromo-2-hydroxy-N'-[(3E)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11640251.png)
![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-fluorophenyl)-1H-pyrazole-3-carbohydrazide](/img/structure/B11640276.png)

![2-(2,4-dichlorophenoxy)-N'-[(1E)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]propanehydrazide](/img/structure/B11640285.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B11640286.png)
![2-(2,4-Dichlorophenyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11640287.png)

